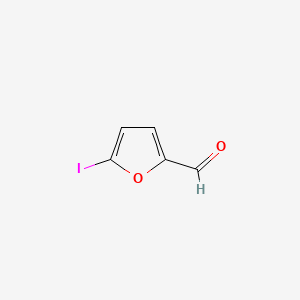

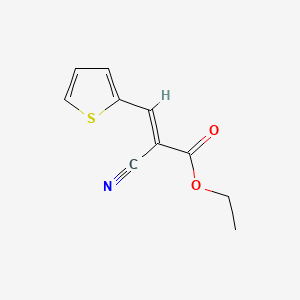

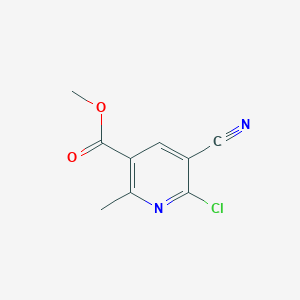

![molecular formula C8H8N4O3 B1300185 (7-羟基-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-基)-乙酸 CAS No. 99951-00-5](/img/structure/B1300185.png)

(7-羟基-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

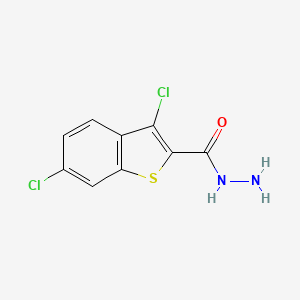

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is a useful research compound. Its molecular formula is C8H8N4O3 and its molecular weight is 208.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

钌(II)-Hmtpo配合物的合成

该化合物用作合成钌(II)-Hmtpo配合物的反应物 。这些配合物因其在催化和电子器件材料方面的潜在应用而在研究中具有重要意义。钌配合物的独特性质,例如它们能够以多种氧化态存在以及其丰富的光物理行为,使其在各个科学领域都具有价值。

抗疟疾活性

该化合物用作创建二氢乳清酸脱氢酶抑制剂的反应物 。这些抑制剂在治疗疟疾方面显示出令人鼓舞的结果,因为二氢乳清酸脱氢酶是引起疟疾的疟原虫嘧啶生物合成中的一种必需酶。通过抑制这种酶,该化合物有助于开发新的抗疟疾药物。

共轭碳环和杂环的维尔斯迈尔反应

它在维尔斯迈尔反应中充当反应物,该反应用于甲酰化共轭碳环和杂环 。该反应在有机合成中至关重要,允许将醛基引入芳香体系,这可以进一步用于合成各种芳香化合物。

与HIV相关的药理活性

由于该化合物与HIV TAR RNA结合,因此对其药理活性进行了研究 。与HIV病毒RNA的转录激活反应元件的相互作用可能为开发针对HIV复制机制的药物提供新的见解。

溴化银微晶中的添加剂

该化合物还用作添加剂来研究溴化银微晶中的空间电荷层 。该应用与摄影科学和技术领域特别相关,在该领域,了解微晶的行为可以导致摄影材料的改进。

农业和药物化学中的生物活性

该化合物所属的三唑并嘧啶骨架已被广泛研究其生物活性。 它在农业中用作除草剂,在药物化学中用作抗菌、抗真菌、抗病毒、抗寄生虫和抗癌剂 。这种骨架的多功能性使其成为开发具有多种生物活性的新化合物的宝贵目标。

安全和危害

未来方向

作用机制

Target of Action

It has been used as a reactant for the synthesis of compounds that inhibit dihydroorotate dehydrogenase , an enzyme involved in the de novo synthesis of pyrimidines .

Mode of Action

It is known to participate in various chemical reactions, including the vilsmeier reaction of conjugated carbocycles and heterocycles .

Biochemical Pathways

It has been used in the synthesis of compounds that inhibit the activity of dihydroorotate dehydrogenase , suggesting it may indirectly affect the de novo pyrimidine synthesis pathway .

Result of Action

It has been used in the synthesis of compounds with antimalarial activity , suggesting it may have indirect effects on the life cycle of Plasmodium parasites .

Action Environment

It is known that the compound has a melting point of 280-283 °c , which may influence its stability under different environmental conditions .

生化分析

Biochemical Properties

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity . The compound’s interactions with these biomolecules are crucial for its function in biochemical pathways.

Cellular Effects

The effects of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization, indicating its potential antiviral properties .

Molecular Mechanism

At the molecular level, (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, leading to changes in gene expression. For example, it has been used in investigations of pharmacological activity caused by binding to HIV TAR RNA .

Dosage Effects in Animal Models

The effects of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid vary with different dosages in animal models. Threshold effects and potential toxic or adverse effects at high doses are critical considerations. Detailed studies on dosage effects are necessary to determine the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical impact .

Transport and Distribution

The transport and distribution of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid within cells and tissues are influenced by transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity .

Subcellular Localization

The subcellular localization of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

属性

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAFFDYYFREHLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351673 |

Source

|

| Record name | SBB027953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99951-00-5 |

Source

|

| Record name | SBB027953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

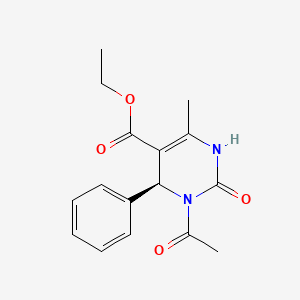

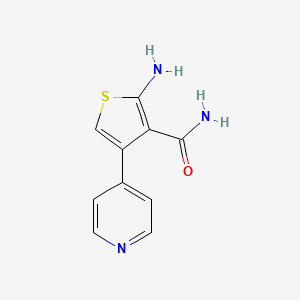

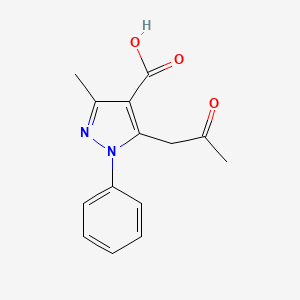

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)